

# Diethyl Chlorophosphate: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl chlorophosphate*

Cat. No.: *B140194*

[Get Quote](#)

**Abstract:** This technical guide provides a comprehensive overview of **diethyl chlorophosphate** (CAS No: 814-49-3), a versatile organophosphorus reagent critical to synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a phosphorylating agent. A detailed experimental protocol for the phosphorylation of alcohols is provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery.

## Core Chemical Identity and Properties

**Diethyl chlorophosphate**, also known as diethyl phosphorochloridate, is an organophosphorus compound widely utilized as a reagent in organic synthesis.<sup>[1]</sup> Its primary function is to introduce a diethyl phosphate group onto various nucleophiles, most commonly alcohols, to form the corresponding phosphate esters.<sup>[1]</sup>

Molecular Structure:

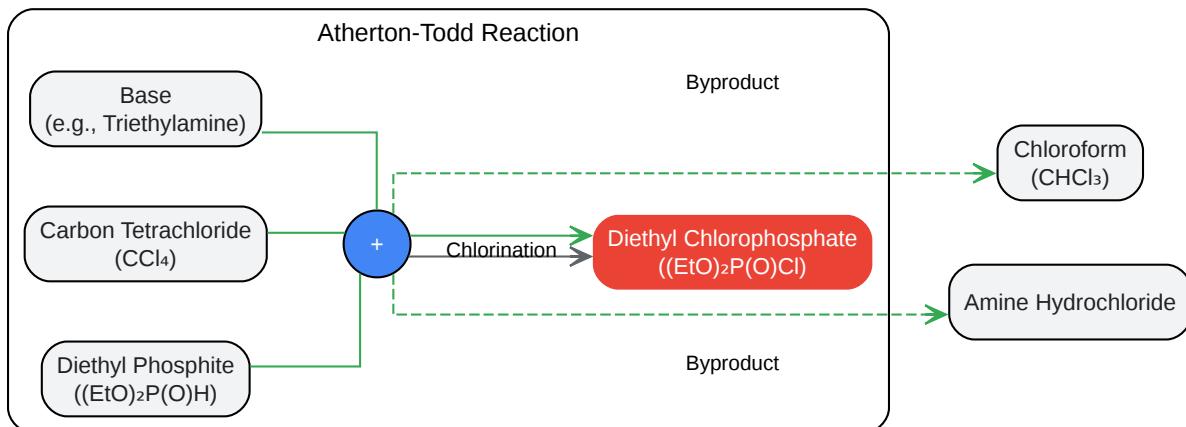
- Molecular Formula: C<sub>4</sub>H<sub>10</sub>ClO<sub>3</sub>P<sup>[2]</sup><sup>[3]</sup>
- Linear Formula: (C<sub>2</sub>H<sub>5</sub>O)<sub>2</sub>P(O)Cl<sup>[4]</sup><sup>[5]</sup>
- SMILES: CCOP(Cl)(=O)OCC<sup>[4]</sup><sup>[6]</sup>

- InChI Key: LGTLXDJOAJDFLR-UHFFFAOYSA-N[4][6]

The molecule adopts a tetrahedral geometry around the central phosphorus atom.[1]

## Physicochemical Data

The quantitative properties of **diethyl chlorophosphate** are summarized in the table below, providing essential data for experimental design and safety assessments.


| Property                              | Value                                  | Reference(s) |
|---------------------------------------|----------------------------------------|--------------|
| CAS Number                            | 814-49-3                               | [2][3][6]    |
| Molecular Weight                      | 172.55 g/mol                           | [3][4][7]    |
| Appearance                            | Colorless to faint yellow clear liquid | [2][3]       |
| Density                               | 1.194 g/mL at 25 °C                    | [1][4]       |
| Boiling Point                         | 60 °C at 2 mmHg                        | [1][4]       |
| 81 °C at 6 mmHg                       | [2]                                    |              |
| Refractive Index (n <sub>20/D</sub> ) | 1.416                                  | [4]          |
| Vapor Pressure                        | 0.1 mmHg at 25 °C                      | [4]          |
| Vapor Density                         | 5.94 (vs. air)                         | [4]          |

## Synthesis and Mechanism of Action

### Synthesis

The primary industrial synthesis of **diethyl chlorophosphate** is the Atherton-Todd reaction.[3][4] This reaction involves the chlorination of a dialkyl phosphite, such as diethyl phosphite, using carbon tetrachloride in the presence of a base.[3][4] The base, typically a tertiary amine, facilitates the reaction.[4]

An alternative method involves the reaction of phosphoryl chloride (POCl<sub>3</sub>) with ethanol in the presence of a base like triethylamine.[3]



[Click to download full resolution via product page](#)

**Figure 1:** Simplified workflow of the Atherton-Todd synthesis of **diethyl chlorophosphate**.

## Mechanism of Action: Cholinesterase Inhibition

**Diethyl chlorophosphate** is a potent cholinesterase inhibitor.<sup>[1][2][3]</sup> This toxicological property stems from its ability to phosphorylate the serine hydroxyl group at the active site of the acetylcholinesterase (AChE) enzyme. This irreversible binding inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of the nervous system.<sup>[8][9]</sup> Due to this high toxicity, particularly via dermal absorption and inhalation, stringent safety precautions are mandatory when handling this compound.<sup>[2][7]</sup>

## Applications in Research and Development

The electrophilic nature of the phosphorus atom makes **diethyl chlorophosphate** an excellent reagent for phosphorylation.<sup>[1]</sup>

- Pharmaceutical Development: It is used to introduce phosphonate groups into molecules, a common strategy in drug design to improve solubility, cell permeability, or to mimic natural phosphates.<sup>[2]</sup>

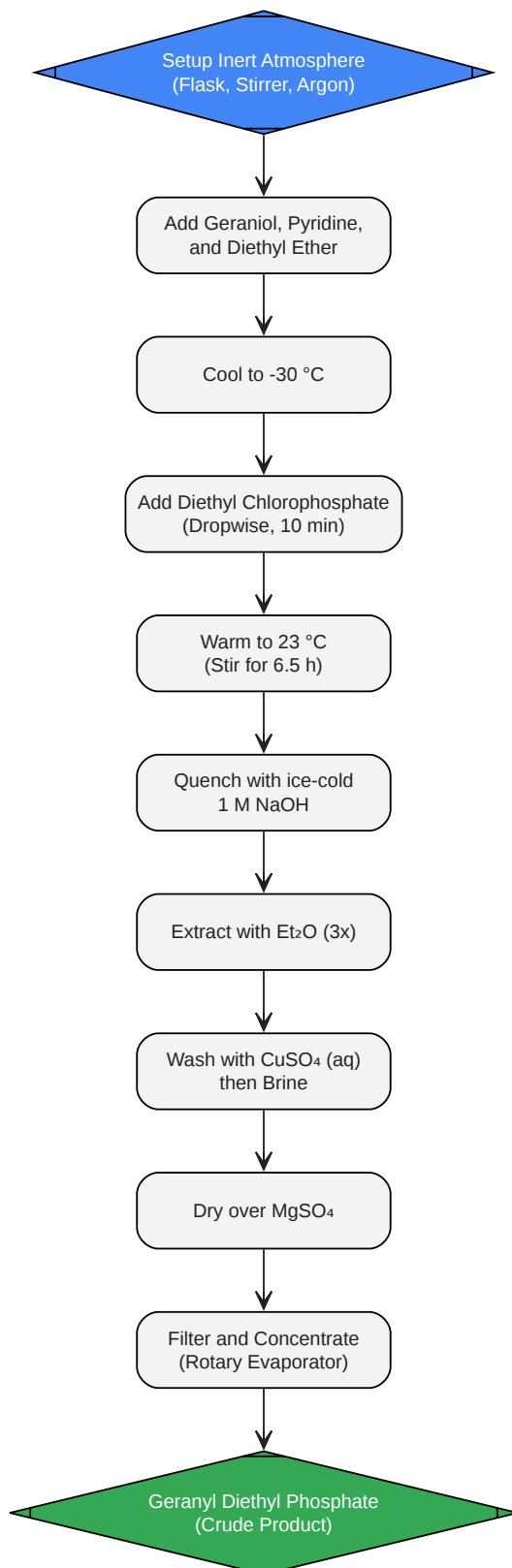
- Pesticide Production: It serves as a key intermediate in the synthesis of various organophosphate insecticides and herbicides.[2]
- Organic Synthesis: A primary application is the conversion of alcohols and phenols into their corresponding diethyl phosphate esters.[1] It is also used to convert ketones into enol phosphates, which are versatile intermediates for forming C-C bonds or for reduction to alkenes.[3]

## Experimental Protocol: Phosphorylation of an Alcohol

This section provides a detailed, representative protocol for the phosphorylation of a primary alcohol (geraniol) using **diethyl chlorophosphate**, adapted from a procedure published in *Organic Syntheses*.[6]

Reaction:  $(C_2H_5O)_2P(O)Cl + Geraniol \rightarrow Geranyl\ Diethyl\ Phosphate + Pyridinium\ Hydrochloride$

### Materials & Equipment:


- Geraniol (1.0 equiv)
- Pyridine (2.5 equiv), anhydrous
- Diethyl ether (anhydrous)
- **Diethyl chlorophosphate** (1.5 equiv)
- 500-mL round-bottomed flask
- Magnetic stirrer and stir bar
- Rubber septum and argon inlet (or other inert gas setup)
- Syringes
- Dry ice/acetone bath (-30 °C)

- 1 M Sodium Hydroxide (NaOH), ice-cold
- Separatory funnel
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Rotary evaporator

Procedure:

- Setup: An argon-purged 500-mL round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
- Addition of Reagents: To the flask, add geraniol (80.0 mmol, 1.0 equiv), anhydrous pyridine (200 mmol, 2.5 equiv), and anhydrous diethyl ether (60 mL) via syringe.[6]
- Cooling: The resulting clear solution is cooled to -30 °C in a dry ice/acetone bath with vigorous stirring.[6]
- Addition of Phosphorylating Agent: **Diethyl chlorophosphate** (120 mmol, 1.5 equiv) is added dropwise via syringe over 10 minutes, maintaining the low temperature.[6]
- Reaction: Upon completion of the addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature (23 °C). A significant amount of white precipitate (pyridinium hydrochloride) will form as the reaction proceeds. The mixture is stirred for 6.5 hours.[6]
- Quenching: The reaction is quenched by the rapid addition of 150 mL of ice-cold 1 M NaOH solution.[6]
- Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (150 mL each).
- Washing & Drying: The combined organic layers are washed with saturated aqueous copper (II) sulfate solution (3 x 150 mL) to remove residual pyridine, followed by a wash with brine (150 mL). The organic layer is then dried over anhydrous MgSO<sub>4</sub>.

- Isolation: The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude geranyl diethyl phosphate.[6] Further purification can be achieved via column chromatography if necessary.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the phosphorylation of geraniol.

## Safety and Handling

**Diethyl chlorophosphate** is classified as highly toxic and corrosive. It is fatal if swallowed, inhaled, or in contact with skin.[7]

- Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][10]
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. It is moisture-sensitive and contact with water liberates toxic gas.[7][10] Handle under an inert gas like argon or nitrogen.
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and moisture.[7][11]
- First Aid:
  - Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[11]
  - Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
  - Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 glasses of water. Seek immediate medical attention.[11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Diethyl Chlorophosphate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140194#diethyl-chlorophosphate-cas-number-and-molecular-structure]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)